Galanin (porcine)
Overview
Description
Galanin is a novel biologically active peptide identified from porcine intestine, characterized by its unique structure and wide array of physiological functions. Discovered through chemical detection methods, galanin consists of 29 amino acids and exhibits a range of biological activities, including smooth muscle contraction and modulation of glucose metabolism (Tatemoto et al., 1983).
Synthesis Analysis
The synthesis of galanin involves assembling seven peptide fragments followed by deprotection, employing specific techniques to prevent undesirable side reactions. This synthetic approach has successfully yielded galanin with bioactivities akin to the natural peptide, including potent contractile activity on rat ileum and modulation of glucose levels (Yajima et al., 1986).
Molecular Structure Analysis
Two-dimensional proton NMR spectroscopy in membrane-mimicking environments has revealed that porcine galanin displays well-defined regions with turn structures, indicating a partially structured peptide with areas of flexibility. This structural insight is crucial for understanding galanin's interaction with its receptor (Ohman et al., 1998).
Chemical Reactions and Properties
Galanin's chemical properties are influenced by its amino acid composition and structure, enabling interactions with specific receptors and biological systems. The peptide's activity can be modulated through structural modifications, as evidenced by analogs and fragments showing varying degrees of biological activity (Yanaihara et al., 1991).
Physical Properties Analysis
The monomeric nature of galanin in aqueous solutions, confirmed through sedimentation equilibrium analysis, and the peptide's capability to adopt nascent helical structures in certain regions, underscore the importance of its physical properties in receptor interaction and biological function (Morris et al., 1995).
Chemical Properties Analysis
Galanin's ability to modulate growth hormone release through hypothalamic action, without affecting anterior pituitary cells in vitro, highlights its specific chemical interactions at the neurological level. This action suggests galanin's role as a neuromodulator, affecting the release of pituitary hormones through hypothalamic pathways (Ottlecz et al., 1986).
Scientific Research Applications
Growth Hormone Secretion : Galanin significantly increases serum growth hormone and enhances growth hormone response, particularly in young ovulatory women (Giustina et al., 1995). It also stimulates growth hormone secretion in humans and rats (Holst et al., 1993), (Ottlecz et al., 1986).
Smooth Muscle Activity : Galanin contracts smooth muscle preparations in rats and impacts smooth muscle tension in the opossum internal anal sphincter (Tatemoto et al., 1983), (Chakder & Rattan, 1991).
Nervous System and Gastrointestinal Tract : Galanin is involved in nerve fiber distribution and function throughout the gastrointestinal tract (Ekblad et al., 1985). It also has high concentrations in the central nervous system, particularly in the neurohypophysis, hypothalamus, and sacral spinal cord (Ch'ng et al., 1985).
Endocrine Tumors : Galanin is secreted by prolactin-secreting tumors, suggesting a role in the induction of these tumors (Vrontakis et al., 1987).
Receptor Interaction : Galanin performs its physiological functions via a membrane-bound receptor, with the rat GALR2 receptor primarily coupled to the activation of phospholipase C, impacting various processes like nociception, cognition, and insulin secretion (Smith et al., 1997).
Respiratory Tract Functions : Galanin may influence airway, vascular, and secretory functions in the mammalian respiratory tract (Cheung et al., 1985).
Biochemical Properties : Galanin-like immunoreactivity has been detected in various species, with differences in certain biochemical properties (Díaz‐Miranda et al., 1996).
Future Directions
Galanin is undoubtedly involved in the regulation of inflammatory processes . It has been suggested that increased GAL presence is related to the involvement of GAL in organ renewal . It is tempting to speculate that GAL may be used in the treatment of gastroenteritis . Further delineation of the common and distinctive effects and mechanisms of various types of galanin family proteins could facilitate the design of therapeutic approaches for neuroendocrine diseases and spinal cord injury .
properties
IUPAC Name |
3-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-[[6-amino-1-[[1-[[2-[[1-[(1-amino-1-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C146H213N43O40/c1-15-75(10)119(187-123(207)78(13)167-129(213)101(51-84-60-154-68-162-84)182-143(227)110-31-24-42-189(110)116(200)65-161-124(208)93(43-71(2)3)173-130(214)95(45-73(6)7)174-132(216)98(49-82-34-38-88(194)39-35-82)170-114(198)63-159-122(206)77(12)166-141(225)108(66-190)186-137(221)105(55-112(150)196)179-131(215)96(46-74(8)9)183-145(229)120(79(14)192)188-140(224)100(168-113(197)58-148)50-83-59-158-90-28-20-19-27-89(83)90)144(228)184-107(57-118(203)204)139(223)180-104(54-111(149)195)136(220)178-102(52-85-61-155-69-163-85)134(218)172-92(30-23-41-157-146(152)153)127(211)185-109(67-191)142(226)176-99(47-80-25-17-16-18-26-80)133(217)177-103(53-86-62-156-70-164-86)135(219)181-106(56-117(201)202)138(222)171-91(29-21-22-40-147)126(210)175-97(48-81-32-36-87(193)37-33-81)125(209)160-64-115(199)169-94(44-72(4)5)128(212)165-76(11)121(151)205/h16-20,25-28,32-39,59-62,68-79,91-110,119-120,158,190-194H,15,21-24,29-31,40-58,63-67,147-148H2,1-14H3,(H2,149,195)(H2,150,196)(H2,151,205)(H,154,162)(H,155,163)(H,156,164)(H,159,206)(H,160,209)(H,161,208)(H,165,212)(H,166,225)(H,167,213)(H,168,197)(H,169,199)(H,170,198)(H,171,222)(H,172,218)(H,173,214)(H,174,216)(H,175,210)(H,176,226)(H,177,217)(H,178,220)(H,179,215)(H,180,223)(H,181,219)(H,182,227)(H,183,229)(H,184,228)(H,185,211)(H,186,221)(H,187,207)(H,188,224)(H,201,202)(H,203,204)(H4,152,153,157) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZIZIJTGAYEKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C146H213N43O40 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583154 | |
Record name | Glycyltryptophylthreonylleucylasparaginylserylalanylglycyltyrosylleucylleucylglycylprolylhistidylalanylisoleucyl-alpha-aspartylasparaginylhistidylarginylserylphenylalanylhistidyl-alpha-aspartyllysyltyrosylglycylleucylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3210.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Galanin (porcine) | |
CAS RN |
88813-36-9, 121806-90-4 | |
Record name | Galanin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088813369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycyltryptophylthreonylleucylasparaginylserylalanylglycyltyrosylleucylleucylglycylprolylhistidylalanylisoleucyl-alpha-aspartylasparaginylhistidylarginylserylphenylalanylhistidyl-alpha-aspartyllysyltyrosylglycylleucylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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